N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a heterocyclic organic compound featuring a benzothiazole core fused to a thiazole ring, further substituted with a 2-fluorobenzamide group. These compounds are synthesized via benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides under mild conditions, yielding high-purity crystals via slow evaporation techniques .
Benzothiazole derivatives are renowned for their nonlinear optical (NLO) properties, thermal stability, and biological activities (e.g., antimicrobial, anticancer) . The fluorine substituent in 2-BTFBA enhances polarity and intermolecular interactions, influencing crystallinity and optical behavior .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDLCQVXHHEICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a benzothiazole derivative, characterized by the following structural formula:
This structure contributes to its unique biological properties and interactions with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : The compound inhibits bacterial cell wall synthesis, which is crucial for bacterial viability. This mechanism is commonly associated with benzothiazole derivatives, making them potential candidates for antibiotic development.
- Antifungal Properties : Similar to its antibacterial effects, this compound has shown efficacy against various fungal pathogens, likely through disruption of fungal cell membrane integrity .
- Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase enzymes (COX), thereby reducing the production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Disruption of fungal membranes | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Antifungal Activity
Another study evaluated the antifungal properties against Candida albicans. The results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential as an antifungal agent in clinical settings .
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports highlighted the anti-inflammatory properties of this compound through in vivo models. It was shown to reduce paw edema in rats induced by carrageenan, indicating its potential for treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Analogs: 2-BTFBA vs. 2-BTBA
The fluorinated (2-BTFBA) and non-fluorinated (2-BTBA) analogs provide critical insights into substituent effects:
Crystallographic and Thermal Properties
| Property | 2-BTBA | 2-BTFBA |
|---|---|---|
| Lattice Parameters (Å) | a=5.9479, b=16.8568 | a=5.2216, b=20.2593 |
| Volume (ų) | 1169.13 | 1195.61 |
| Melting Point | Not reported | Higher than 2-BTBA |
| SHG Efficiency* | 0.8×KDP | 1.2×KDP |
*Second Harmonic Generation (SHG) relative to potassium dihydrogen phosphate (KDP).
The fluorine atom in 2-BTFBA reduces symmetry, leading to a larger unit cell volume and enhanced NLO performance .
Spectroscopic Differences
- FT-IR :
- 1H NMR :
Thiazole-Benzamide Derivatives with Varied Substituents
Compounds sharing the thiazole-benzamide scaffold but differing in substituents highlight structure-activity relationships:
Antimicrobial Derivatives
| Compound (Example) | Substituent(s) | Activity |
|---|---|---|
| 9c () | 4-Bromophenyl | Potent antifungal |
| 9e () | 4-Methoxyphenyl | Moderate antibacterial |
| Patel et al. derivatives | 6-Nitrobenzothiazole | Anti-tuberculosis |
Fluorine substitution (as in 2-BTFBA) is associated with improved bioavailability and target binding in antimicrobial agents compared to non-halogenated analogs .
Optoelectronic Derivatives
- N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide (): Sulfonyl and nitro groups enhance thermal stability (Tₘ > 200°C) but reduce optical transparency compared to 2-BTFBA .
- N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Exhibits 129% growth inhibition in bioassays, outperforming non-fluorinated analogs .
Benzothiazole-Triazole Hybrids
Compounds like 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles () demonstrate that benzothiazole-triazole hybrids exhibit superior Gram-positive antibacterial activity (comparable to ampicillin) compared to simpler benzothiazole-amides like 2-BTBA .
Q & A
Q. What synthetic routes are employed for the preparation of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide, and how are reaction conditions optimized to improve yield and purity?
The compound is synthesized via benzoylation of 2-aminobenzothiazole derivatives using substituted benzoyl chlorides. Key steps include:
- Reaction conditions : Refluxing in pyridine or acetonitrile with equimolar ratios of reactants, monitored by TLC for completion .
- Purification : Column chromatography followed by recrystallization from methanol or ethyl acetate to achieve >95% purity .
- Optimization : Temperature control (80–100°C) and solvent selection (e.g., acetonitrile for faster reaction rates) minimize side products .
Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound, and what key spectral signatures should researchers look for?
Q. How is the thermal stability of the compound assessed, and what implications do these findings have for its storage and application in high-temperature experimental conditions?
- TGA/DTA : The compound is stable up to 333–403 K, with decomposition onset at ~450 K due to breakdown of the thiazole and benzamide groups .
- Storage : Desiccated at +4°C to prevent hygroscopic degradation .
- Implications : Suitable for short-term high-temperature applications (e.g., catalysis studies) but requires inert atmospheres for prolonged heating .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in nonlinear optical (NLO) efficiency measurements between different crystal batches of the compound?
- Crystallographic alignment : X-ray diffraction (space group P2₁/n) reveals that variations in hydrogen bonding (e.g., N–H···N vs. C–H···F interactions) impact SHG efficiency .
- Batch normalization : Recrystallization in ethyl acetate/methanol (1:1) ensures consistent crystal packing, reducing SHG variability from 2.28× to 2.83× KDP .
- Polarized light microscopy : Identifies twinning defects that reduce NLO performance .
Q. How does the hydrogen bonding network observed in the crystal structure influence the compound’s physicochemical properties and potential co-crystallization with other active pharmaceutical ingredients (APIs)?
- Hydrogen bonding : Centrosymmetrical dimers formed via N1–H1···N2 bonds enhance thermal stability, while C–H···F interactions contribute to solubility in polar solvents .
- Co-crystallization : The fluorine atom’s electronegativity allows π-stacking with APIs like ciprofloxacin, improving co-crystal bioavailability .
- Graph-set analysis : R₂²(8) motifs predict compatibility with APIs containing carbonyl or amine groups .
Q. What computational approaches are utilized to predict the binding affinity of this compound to target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), and how do these models align with experimental enzymatic inhibition data?
- Docking studies : AutoDock Vina simulations identify hydrophobic interactions between the benzothiazole ring and PFOR’s active site (binding energy: −8.2 kcal/mol) .
- MD simulations : 100-ns trajectories show stable hydrogen bonds with PFOR’s Arg-274 residue (occupancy >75%), correlating with in vitro IC₅₀ values of 9.01 ± 0.01 μM .
- Discrepancies : Overestimation of fluorine’s electrostatic contributions in simulations requires force-field recalibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
